1-Oxacyclohexadec-12-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxacyclohexadec-12-EN-2-one can be synthesized through various methods, including the cyclization of long-chain hydroxy acids or esters. One common method involves the use of acetonitrile, water, and phosphoric acid as the mobile phase in reverse-phase high-performance liquid chromatography (HPLC) for the separation and purification of the compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of proprietary algorithms and scalable liquid chromatography methods. These methods are designed to isolate impurities and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Oxacyclohexadec-12-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound is easily oxidized under certain conditions.
Hydrolysis: It is prone to hydrolysis under strong alkaline conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Strong bases like sodium hydroxide are typically employed.
Major Products:
Oxidation: The major products formed include carboxylic acids and other oxidized derivatives.
Hydrolysis: The hydrolysis of this compound results in the formation of hydroxy acids or esters.
Scientific Research Applications
1-Oxacyclohexadec-12-EN-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a standard in HPLC for the separation and analysis of similar compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Widely used in the fragrance industry due to its musky odor and stability.
Mechanism of Action
1-Oxacyclohexadec-12-EN-2-one is often compared with other macrocyclic musks, such as:
- Exaltolide
- Muscone
- Civettone
Uniqueness: What sets this compound apart is its combination of strength and elegance in its musky scent, making it a preferred choice in high-end fragrances .
Comparison with Similar Compounds
- Exaltolide: Known for its sweet, musky odor.
- Muscone: A natural musk compound with a strong scent.
- Civettone: Another natural musk with a slightly different olfactory profile.
Properties
IUPAC Name |
1-oxacyclohexadec-12-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h6,8H,1-5,7,9-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXGECMFJMLZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC=CCCCOC(=O)CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861209 |
Source
|
Record name | 1-Oxacyclohexadec-12-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.